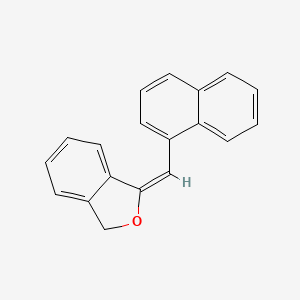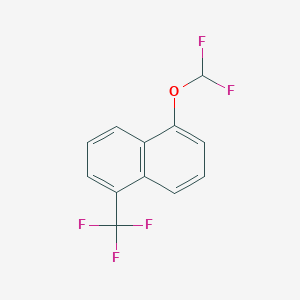
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring fused with a dihydroisobenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran typically involves the condensation of naphthaldehyde with 1,3-dihydroisobenzofuran under acidic or basic conditions. One common method is the use of a one-step electrophilic substitution reaction, where naphthaldehyde reacts with 1,3-dihydroisobenzofuran in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The compound’s structure allows it to interact with various molecular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one: Another naphthalene derivative with similar structural features but different functional groups.
N-(2-Hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide: A compound with a naphthalene core and additional heterocyclic rings.
Uniqueness
1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran is unique due to its specific combination of a naphthalene ring and a dihydroisobenzofuran moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H14O |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
(3E)-3-(naphthalen-1-ylmethylidene)-1H-2-benzofuran |
InChI |
InChI=1S/C19H14O/c1-3-10-17-14(6-1)8-5-9-15(17)12-19-18-11-4-2-7-16(18)13-20-19/h1-12H,13H2/b19-12+ |
Clé InChI |
ZHXZQTDOUFKITE-XDHOZWIPSA-N |
SMILES isomérique |
C1C2=CC=CC=C2/C(=C\C3=CC=CC4=CC=CC=C43)/O1 |
SMILES canonique |
C1C2=CC=CC=C2C(=CC3=CC=CC4=CC=CC=C43)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)



![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)






![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)
